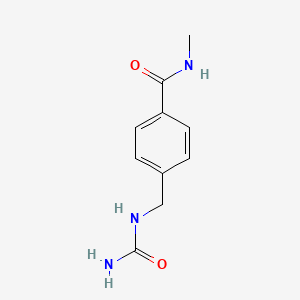
2-Ethenylselenophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Vinylselenophene is an organoselenium compound that belongs to the class of selenophenes. These compounds are characterized by a five-membered ring containing selenium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-vinylselenophene typically involves the reaction of selenophene with vinyl-containing reagents. One common method is the Co-catalyzed reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridine with potassium selenocyanate in the presence of N-chlorosuccinimide, cesium carbonate, 1,10-phenanthroline, and cobalt oxalate in acetonitrile .
Industrial Production Methods: While specific industrial production methods for 2-vinylselenophene are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of catalytic systems and optimized reaction conditions can facilitate the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Vinylselenophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenophene oxides.
Reduction: Reduction reactions can yield selenophene derivatives with different oxidation states.
Substitution: Substitution reactions, particularly with halogens, can produce a range of functionalized selenophenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like bromine or chlorine.
Major Products:
Scientific Research Applications
2-Vinylselenophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-vinylselenophene exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The selenium atom in the selenophene ring plays a crucial role in its reactivity and biological activity. The compound can participate in redox reactions, influencing cellular oxidative stress pathways and potentially modulating enzyme activities .
Comparison with Similar Compounds
2-Vinylthiophene: Similar in structure but contains sulfur instead of selenium.
Selenophene: The parent compound of 2-vinylselenophene, lacking the vinyl group.
Thiophene: A sulfur analog of selenophene, widely used in organic electronics and materials science.
Uniqueness: 2-Vinylselenophene’s uniqueness lies in its selenium content, which imparts distinct electronic properties and reactivity compared to its sulfur analogs. This makes it particularly valuable in applications requiring specific redox behavior and electronic characteristics .
Properties
CAS No. |
58963-90-9 |
|---|---|
Molecular Formula |
C6H6Se |
Molecular Weight |
157.08 g/mol |
IUPAC Name |
2-ethenylselenophene |
InChI |
InChI=1S/C6H6Se/c1-2-6-4-3-5-7-6/h2-5H,1H2 |
InChI Key |
RAZHUVXWMPNTHT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C[Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


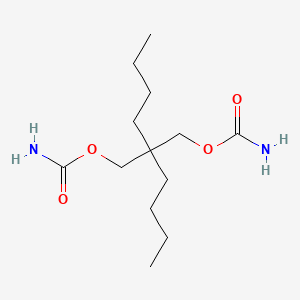
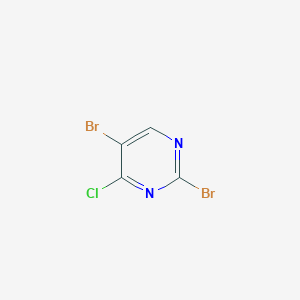
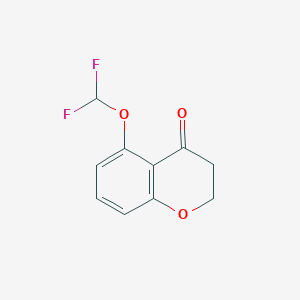

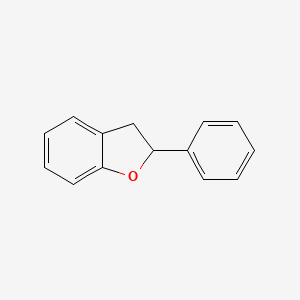
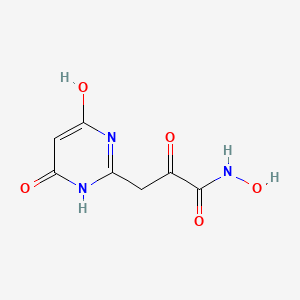
![7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine](/img/structure/B13110660.png)
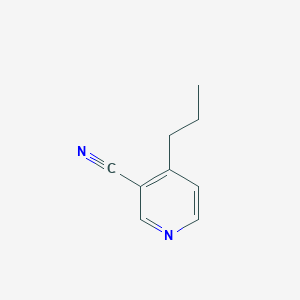
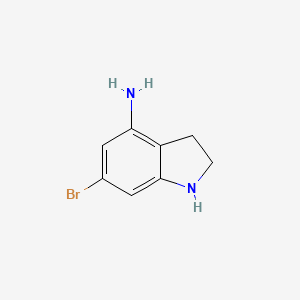
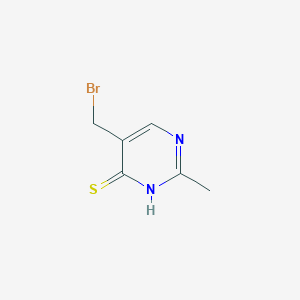

![tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate](/img/structure/B13110681.png)
![8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13110682.png)
